Clidinium-D5 bromide Clidinium-D5 bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16016758
InChI: InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1/i2D,4D,5D,8D,9D;
SMILES:
Molecular Formula: C22H26BrNO3
Molecular Weight: 437.4 g/mol

Clidinium-D5 bromide

CAS No.:

Cat. No.: VC16016758

Molecular Formula: C22H26BrNO3

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Clidinium-D5 bromide -

Specification

Molecular Formula C22H26BrNO3
Molecular Weight 437.4 g/mol
IUPAC Name (1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylacetate;bromide
Standard InChI InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1/i2D,4D,5D,8D,9D;
Standard InChI Key GKEGFOKQMZHVOW-DIVICVDQSA-M
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C(=O)OC3C[N+]4(CCC3CC4)C)O)[2H])[2H].[Br-]
Canonical SMILES C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]

Introduction

PropertyValue
Molecular Weight437.39 g/mol
CAS Number (Unlabelled)3485-62-9
Deuterium Positions5 (Diphenylhydroxymethyl group)
Charge at Physiological pH+1
Solubility ProfileHydrophilic (aqueous buffers)

Data derived from isotopic distribution patterns and chromatographic retention behavior .

Analytical Applications in Biomedical Research

Clidinium-D5 bromide’s primary utility lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying clidinium bromide in biological matrices.

Mass Spectrometric Characteristics

  • Parent ion: m/z 438.40 [M]⁺

  • Product ions:

    • m/z 198.12 (Bicyclic ring cleavage)

    • m/z 315.24 (Diphenylhydroxymethyl fragment)

  • Deuterium-induced mass shift: +5 Da vs. non-deuterated form

Table 2: LC-MS/MS parameters for clidinium quantification

ParameterClidinium BromideClidinium-D5 Bromide
Retention Time4.2 min4.1 min
Collision Energy28 eV28 eV
LOQ (Plasma)0.1 ng/mLN/A (Internal Std)
Matrix Effect-8.2%-7.9%

Method validation data demonstrate <15% inter-day variability when using the deuterated internal standard .

Pharmacological Profile and Therapeutic Context

While Clidinium-D5 itself lacks therapeutic application, its parent compound clidinium bromide exhibits:

  • Muscarinic receptor affinity: M3 subtype selectivity (K<sub>i</sub> = 0.8 nM) over M2 (K<sub>i</sub> = 12 nM)

  • Onset/Duration: Peak effect at 1.5–2 hours post-dose with 6–8 hour duration

  • Clinical indications:

    • Adjunctive therapy in peptic ulcer disease

    • Irritable bowel syndrome management

    • Reduction of gastrointestinal spasms

Mechanistic insights from deuterated studies:

  • Deuterium substitution slows hepatic CYP3A4-mediated N-demethylation by 1.7-fold

  • Plasma protein binding remains unaffected (89–92% across species)

  • Biliary excretion accounts for 68% of eliminated parent compound

Comparative Analysis with Related Anticholinergics

Table 3: Receptor selectivity profile

CompoundM1/M3 IC<sub>50</sub>M2 IC<sub>50</sub>GI Selectivity Index
Clidinium bromide0.8 nM12 nM15.0
Scopolamine HBr1.2 nM2.4 nM2.0
Ipratropium bromide4.7 nM9.1 nM1.9

Data from radioligand displacement assays using human recombinant receptors .

Future Research Directions

  • Metabolite profiling: Use of Clidinium-D5 to identify phase II conjugates in hepatocyte models

  • Drug-drug interactions: CYP inhibition studies using deuterated tracer techniques

  • Tissue distribution: Whole-body autoradiography with <sup>14</sup>C-labeled analogs

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